N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-indol-1-yl)acetamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]-2-indol-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N4O2/c20-19(21)8-5-14(6-9-19)18-23-17(27-24-18)11-22-16(26)12-25-10-7-13-3-1-2-4-15(13)25/h1-4,7,10,14H,5-6,8-9,11-12H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTNOYIZGIIDYHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=NOC(=N2)CNC(=O)CN3C=CC4=CC=CC=C43)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-indol-1-yl)acetamide is a novel synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by several key structural components:
- Oxadiazole Ring : A five-membered heterocyclic structure that contributes to the compound's reactivity and biological properties.
- Difluorocyclohexyl Group : Enhances lipophilicity and potentially increases biological activity.
- Indole Moiety : Known for its diverse biological activities, particularly in anticancer and anti-inflammatory contexts.
The precise mechanism of action for this compound is under investigation. However, it is believed that the oxadiazole ring and difluorocyclohexyl group may interact with specific molecular targets such as enzymes or receptors, modulating their activity. This modulation could lead to various biological effects including apoptosis in cancer cells.
Biological Activity
Research indicates that compounds containing oxadiazole rings exhibit a range of biological activities:
Anticancer Activity
Several studies have reported on the anticancer potential of oxadiazole derivatives. For instance:
- Cytotoxicity : Compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines. A study found that certain oxadiazole derivatives exhibited IC50 values as low as 0.14 μM on A549 lung cancer cells .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 4h | A549 | <0.14 |
| 4f | A549 | 1.59 |
| 4g | C6 | 8.16 |
These compounds were shown to induce apoptosis through mechanisms such as mitochondrial membrane depolarization and activation of caspase pathways .
Antimicrobial and Antiviral Properties
In addition to anticancer activity, derivatives of oxadiazole have been studied for their antimicrobial and antiviral properties. Research indicates that these compounds can inhibit the growth of various pathogens, making them potential candidates for developing new antimicrobial agents .
Case Studies
Case Study 1: Anticancer Mechanisms
A recent study explored the mechanisms of action for several oxadiazole derivatives on cancer cell lines. The findings indicated that these compounds could induce apoptosis by activating caspase pathways and affecting cell cycle regulation .
Case Study 2: Structure-Activity Relationship (SAR)
Another investigation focused on the SAR of oxadiazole derivatives. It was found that modifications to the oxadiazole ring significantly affected the compounds' biological activity. For example, substituents on the indole moiety influenced both lipophilicity and potency against cancer cells .
Future Directions
Ongoing research is necessary to further elucidate the mechanisms by which this compound exerts its biological effects. Future studies should focus on:
- In Vivo Studies : To assess the therapeutic efficacy and safety profile in animal models.
- Mechanistic Studies : To identify specific molecular targets and pathways involved in its anticancer activity.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds containing the oxadiazole ring exhibit significant antimicrobial properties. For instance, derivatives of oxadiazoles have shown broad-spectrum efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. A study by Akhtar et al. (2014) demonstrated that certain N-substituted acetamides with oxadiazole structures displayed potent antimicrobial activity with reduced toxicity compared to standard antibiotics .
Anticancer Potential
The compound has been investigated for its anticancer properties. A recent study highlighted the synthesis of N-Aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines that exhibited significant growth inhibition against several cancer cell lines such as SNB-19 and OVCAR-8 . This suggests that similar derivatives of N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-indol-1-yl)acetamide may also possess noteworthy anticancer activity.
Biological Interactions
The unique structure of this compound makes it an excellent candidate for studying biological interactions. Its ability to bind to various receptors allows researchers to explore its effects on cellular signaling and gene expression regulation .
In Vivo Studies
In vivo studies have demonstrated the compound's potential efficacy in models of disease. For example, research involving Drosophila melanogaster indicated significant anti-diabetic activity among synthesized oxadiazole derivatives . Such findings highlight the importance of this compound in developing therapeutic agents for metabolic disorders.
Material Science
Beyond medicinal applications, this compound may find use in material science due to its unique chemical properties. The compound can serve as a building block for synthesizing novel materials with enhanced stability or reactivity .
Data Summary Table
Preparation Methods
Preparation of 3-(4,4-Difluorocyclohexyl)-5-(aminomethyl)-1,2,4-oxadiazole
The oxadiazole ring is synthesized via a two-step sequence. First, 4,4-difluorocyclohexanecarbonitrile is reacted with hydroxylamine hydrochloride in ethanol under reflux to yield the corresponding amidoxime. This intermediate is then cyclized with bromoacetic acid in the presence of EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in dichloromethane, producing 3-(4,4-difluorocyclohexyl)-5-(carboxymethyl)-1,2,4-oxadiazole. Reduction of the carboxylic acid to the primary amine is achieved using borane-tetrahydrofuran complex, yielding the aminomethyl-oxadiazole derivative.
Table 1: Characterization Data for 3-(4,4-Difluorocyclohexyl)-5-(aminomethyl)-1,2,4-oxadiazole
| Property | Value |
|---|---|
| LCMS (m/z) | 246.1 [M + H]+ |
| 1H NMR (500 MHz, CDCl3) | δ 4.12 (s, 2H), 3.02–2.94 (m, 1H), 2.20–2.10 (m, 4H), 1.95–1.85 (m, 2H) |
| 19F NMR | δ -100.5 (s) |
Functionalization of the Cyclohexyl Moiety
Fluorination of Cyclohexanone to 4,4-Difluorocyclohexane
The 4,4-difluorocyclohexyl group is introduced via a Daikin fluorination process. Cyclohexanone is treated with bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) in dichloroethane at 80°C, yielding 4,4-difluorocyclohexane with >90% purity. Alternative methods using sulfur tetrafluoride (SF4) in HF-pyridine mixtures are less favored due to safety concerns.
Synthesis of 2-(1H-Indol-1-yl)acetic Acid
Indole is alkylated at the 1-position using ethyl bromoacetate in dimethylformamide (DMF) with potassium carbonate as a base. The resulting ethyl 2-(1H-indol-1-yl)acetate is hydrolyzed using lithium hydroxide in a tetrahydrofuran-methanol-water mixture, affording the free acid in 85% yield.
Table 2: Analytical Data for 2-(1H-Indol-1-yl)acetic Acid
| Property | Value |
|---|---|
| LCMS (m/z) | 190.1 [M + H]+ |
| 1H NMR (500 MHz, DMSO) | δ 7.65 (d, J = 3.1 Hz, 1H), 7.42 (d, J = 8.2 Hz, 1H), 7.20–7.15 (m, 2H), 6.58 (s, 1H), 5.12 (s, 2H) |
Final Amide Coupling
The aminomethyl-oxadiazole intermediate is coupled with 2-(1H-indol-1-yl)acetic acid using propylphosphonic anhydride (T3P) in dichloromethane with triethylamine as a base. The reaction proceeds at room temperature for 12 hours, yielding the target acetamide after purification via silica gel chromatography.
Table 3: Characterization of N-((3-(4,4-Difluorocyclohexyl)-1,2,4-Oxadiazol-5-yl)methyl)-2-(1H-Indol-1-yl)acetamide
| Property | Value |
|---|---|
| LCMS (m/z) | 403.2 [M + H]+ |
| 1H NMR (500 MHz, DMSO) | δ 8.15 (s, 1H), 7.62 (d, J = 7.9 Hz, 1H), 7.40–7.35 (m, 2H), 7.10 (t, J = 7.4 Hz, 1H), 6.55 (s, 1H), 5.05 (s, 2H), 4.20 (s, 2H), 2.95–2.85 (m, 1H), 2.25–2.15 (m, 4H), 1.90–1.80 (m, 2H) |
| 19F NMR | δ -100.3 (s) |
Optimization and Scale-Up Considerations
Critical parameters for reproducibility include the purity of the amidoxime intermediate (≥95% by HPLC) and strict control of reaction temperatures during fluorination. Side reactions, such as over-fluorination or oxadiazole ring opening, are mitigated by using anhydrous conditions and stoichiometric T3P for amide coupling.
Q & A
Basic: What are the key synthetic challenges in preparing N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-indol-1-yl)acetamide, and how are they addressed methodologically?
The synthesis involves multi-step reactions requiring precise control of conditions. Key challenges include:
- Oxadiazole ring formation : Cyclization of precursors (e.g., amidoximes) under controlled dehydration, often using reagents like POCl₃ or carbodiimides. Reaction temperatures must be optimized (60–80°C) to avoid side reactions .
- Functional group compatibility : The difluorocyclohexyl group is sensitive to strong acids/bases. Mild conditions (e.g., DMF with K₂CO₃ as a base) are used during alkylation steps .
- Purification : Chromatography or crystallization from ethanol/water mixtures is employed to isolate the acetamide product, with yields typically <30% due to steric hindrance .
Basic: How is the structural integrity of this compound validated post-synthesis?
Validation relies on orthogonal analytical techniques:
- NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of the indole NH (~δ 10.5 ppm), oxadiazole methylene (δ 4.2–4.5 ppm), and difluorocyclohexyl splitting patterns .
- High-resolution mass spectrometry (HRMS) : Exact mass matching within 2 ppm error ensures molecular formula accuracy .
- X-ray crystallography (if crystals form): Resolves stereochemistry of the cyclohexyl group and confirms regiochemistry of the oxadiazole .
Advanced: What strategies are used to analyze discrepancies in biological activity data across structural analogs?
Discrepancies arise from subtle structural variations. Methodological approaches include:
- SAR tables : Compare analogs with modifications (e.g., halogen substitutions on indole or oxadiazole). For example:
| Analog Substituent | IC₅₀ (µM) | Target Affinity | Reference |
|---|---|---|---|
| 4-Chloroindole derivative | 0.12 | Bcl-2/Mcl-1 | |
| 5-Methoxyindole variant | 0.45 | Serotonin receptor |
- Molecular docking : Computational models (e.g., AutoDock Vina) predict binding modes to explain potency differences .
- Metabolic stability assays : Hepatic microsome studies identify analogs prone to rapid CYP450-mediated degradation .
Advanced: How can computational modeling optimize the compound’s interaction with biological targets?
- Quantum mechanical (QM) calculations : Assess electronic effects of the difluorocyclohexyl group on oxadiazole ring polarization, which influences H-bonding with target proteins .
- Molecular dynamics (MD) simulations : Simulate ligand-protein binding over 100+ ns to identify critical residues (e.g., Lys231 in Bcl-2) that stabilize interactions .
- Free energy perturbation (FEP) : Predicts ΔΔG changes for substituent modifications, guiding synthesis toward higher-affinity analogs .
Advanced: What experimental designs resolve contradictions in mechanistic hypotheses (e.g., enzyme inhibition vs. receptor antagonism)?
- Kinetic assays : Measure inhibition constants (Kᵢ) under varying substrate concentrations. A linear Lineweaver-Burk plot suggests competitive inhibition .
- Knockout cell models : CRISPR-edited cells lacking specific receptors (e.g., 5-HT₃) test whether activity is receptor-dependent .
- Thermal shift assays : Monitor protein melting temperature (Tₘ) shifts upon compound binding to confirm direct target engagement .
Basic: What are the critical functional groups contributing to this compound’s bioactivity?
- 1,2,4-Oxadiazole ring : Enhances metabolic stability and participates in π-π stacking with aromatic residues in target proteins .
- Difluorocyclohexyl group : Increases lipophilicity (logP ~3.5) and improves blood-brain barrier penetration, as shown in parallel artificial membrane permeability assays (PAMPA) .
- Indole moiety : Binds to hydrophobic pockets in enzymes/receptors via van der Waals interactions; methylation at N1 prevents rapid glucuronidation .
Advanced: How is the compound’s selectivity profile against off-targets assessed?
- Panel screening : Test against 50+ kinases, GPCRs, and ion channels at 10 µM. For example, <30% inhibition of hERG channels ensures cardiac safety .
- Cryo-EM structures : Resolve binding poses to off-targets (e.g., COX-2) and guide structural modifications to reduce affinity .
- Transcriptomics : RNA-seq of treated cells identifies unintended pathway activation (e.g., NF-κB), requiring dose-response validation .
Basic: What in vitro assays are prioritized for initial biological evaluation?
- Apoptosis assays : Flow cytometry (Annexin V/PI staining) in cancer cell lines (e.g., MCF-7) to measure pro-death activity .
- Enzyme inhibition : Fluorescence-based assays (e.g., caspase-3) with Z-DEVD-AMC substrate to quantify IC₅₀ .
- Cytotoxicity : MTT or CellTiter-Glo® assays across 72 hours to determine CC₅₀ values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
